Cas no 63419-60-3 (2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine)

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine structure
63419-60-3 structure
Product Name:2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine
CAS No:63419-60-3
MF:C13H14ClN3
MW:247.723361492157
CID:2790689
PubChem ID:20312173
Update Time:2025-04-21

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 63419-60-3
    • AKOS014683736
    • DQKMSMPGCAABNY-UHFFFAOYSA-N
    • DTXSID50604996
    • 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine
    • 3-amino-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole
    • SCHEMBL4878309
    • 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2h-indazol-3-amine
    • Inchi: 1S/C13H14ClN3/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h5-8H,1-4,15H2
    • InChI Key: DQKMSMPGCAABNY-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C(=C2C(CCCC2)=N1)N

Computed Properties

  • Exact Mass: 247.0876252Da
  • Monoisotopic Mass: 247.0876252Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 43.8Ų
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.